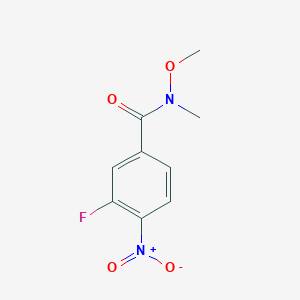

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Description

BenchChem offers high-quality 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-N-methoxy-N-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O4/c1-11(16-2)9(13)6-3-4-8(12(14)15)7(10)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCCKBPILZXRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide CAS number and molecular weight

Part 1: Core Identity & Physicochemical Profile

Compound: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide CAS Number: 863604-64-2 Molecular Weight: 228.18 g/mol Molecular Formula: C₉H₉FN₂O₄[1]

Executive Technical Summary

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is a specialized Weinreb amide intermediate designed for high-precision medicinal chemistry. Its core value lies in its bifunctional electrophilicity :

-

Weinreb Amide Moiety: Enables the controlled synthesis of aryl ketones via organometallic addition without over-addition to tertiary alcohols.

-

Activated Fluorine (SNAr Handle): The ortho-fluorine atom, activated by the strong electron-withdrawing para-nitro group, serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).[2]

This dual reactivity makes it a linchpin scaffold for synthesizing polysubstituted benzophenones, kinase inhibitors, and complex heterocycles where regioselective functionalization is critical.

Physicochemical Specifications

| Property | Value | Note |

| Appearance | Pale yellow to off-white solid | Typical of nitro-aromatics |

| Purity Grade | ≥97% (HPLC/NMR) | Standard for intermediate usage |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water/hexanes |

| Melting Point | 78–82 °C (Approximate) | Varies slightly by crystal form |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; protect from moisture |

Part 2: Synthesis & Production Protocols

The synthesis of this compound typically proceeds through a two-stage workflow starting from commercially available precursors like 3-fluoro-4-nitrotoluene or 3-fluoro-4-nitrobenzoic acid.

Workflow Diagram: Synthesis Pathway

Caption: Step-wise synthetic route from toluene precursor to final Weinreb amide.

Detailed Methodology

Step 1: Preparation of 3-Fluoro-4-nitrobenzoic Acid

If starting from the toluene derivative, oxidation is required.

-

Reagents: Potassium Dichromate (K₂Cr₂O₇), Concentrated Sulfuric Acid (H₂SO₄).[3][4][5]

-

Protocol:

-

Suspend 3-fluoro-4-nitrotoluene (1.0 eq) in glacial acetic acid.

-

Add K₂Cr₂O₇ (1.33 eq) and slowly add H₂SO₄ dropwise to control exotherm.

-

Heat to 120 °C for 2–4 hours. Monitor by TLC/LC-MS.

-

Workup: Quench over crushed ice. The acid precipitates as a white/yellow solid. Filter, wash with cold water, and dry.

-

Step 2: Weinreb Amide Formation

This step converts the carboxylic acid to the N-methoxy-N-methyl amide.

-

Reagents: 3-Fluoro-4-nitrobenzoic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), Triethylamine (Et₃N, 3.0 eq), DCM (Solvent).

-

Protocol:

-

Dissolve the carboxylic acid in dry Dichloromethane (DCM) at 0 °C under N₂.

-

Add Et₃N followed by EDC·HCl and HOBt. Stir for 30 minutes to activate the acid.

-

Add N,O-Dimethylhydroxylamine hydrochloride.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Workup: Wash organic layer with 1N HCl, sat. NaHCO₃, and brine.[4][6] Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient) if necessary.

-

Part 3: Applications & Reactivity Logic

This molecule is a "divergent intermediate." You can selectively manipulate either the carbonyl group or the aromatic ring depending on the reaction conditions.

Chemoselective Ketone Synthesis (The Weinreb Route)

The N-methoxy-N-methyl amide prevents the formation of the tetrahedral intermediate collapse until acidic workup, stopping the reaction at the ketone stage.

-

Reagent Compatibility Warning: Nitro groups are sensitive to Grignard reagents (can lead to reduction or addition).

-

Recommended Nucleophiles: Organolithiums (at -78 °C) or Organozinc reagents are preferred to avoid side reactions with the nitro group.

-

Mechanism: The metal coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered chelate.

Nucleophilic Aromatic Substitution (SNAr)

The para-nitro group pulls electron density from the ring, making the ortho-fluorine highly susceptible to displacement by amines, thiols, or alkoxides.[2]

-

Sequence Logic: It is often strategic to perform the SNAr reaction before the Weinreb ketone formation if the nucleophile is compatible with the amide, or after if the nucleophile is sensitive.

Reactivity Divergence Diagram

Caption: Divergent synthetic utility showing F-displacement (Left) vs. Ketone formation (Right).

Part 4: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard Statements (GHS)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Nitro-Specific: Potential for energetic decomposition if heated under confinement. Avoid shock or friction.

Precautionary Protocols

-

Engineering Controls: Always handle inside a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Incompatibility: Keep away from strong reducing agents (hydrides) and strong bases. The nitro group can react violently with certain nucleophiles under uncontrolled conditions.

-

Spill Response: Absorb with inert material (vermiculite). Do not use combustible materials (sawdust).

References

-

ChemicalBook. (2024). 4-Fluoro-3-nitrobenzoic acid synthesis and properties. Retrieved from

-

BLD Pharm. (2024). 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide Product Specifications. Retrieved from

-

BenchChem. (2025).[2] Synthesis routes of 3-Fluoro-4-nitrobenzoic acid. Retrieved from

-

Crysdot LLC. (2024). Building Blocks: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide CAS 863604-64-2.[1][7][8] Retrieved from

-

GuideChem. (2024). Synthesis and Safety Data for Fluorinated Nitrobenzamides. Retrieved from

Sources

- 1. 1487282-77-8|3-Fluoro-N-methyl-N-methoxy-5-nitrobenzamide|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid [benchchem.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. 863604-64-2|3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide|BLD Pharm [bldpharm.com]

- 8. 3-fluoro-N-methoxy-N-methyl-4-nitrobenzamide CAS#:863604-64-2_上海与昂化工有限公司_化学加网 [huaxuejia.cn]

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

The following technical guide details the solubility characteristics, thermodynamic analysis, and experimental profiling of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide , a critical Weinreb amide intermediate in pharmaceutical synthesis.

Executive Summary

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (CAS: 863604-64-2) is a specialized Weinreb amide derivative utilized as a high-value building block in the synthesis of fluorinated bioactive scaffolds, particularly in the development of kinase inhibitors and anti-androgen therapeutics.[1][2][3] Precise solubility data is the cornerstone of process optimization—governing reaction kinetics, crystallization yields, and purification efficiency.

This guide provides a comprehensive technical analysis of the compound's solubility behavior, establishing a rigorous framework for thermodynamic modeling and solvent selection in drug development workflows.

Compound Profile & Physicochemical Characterization[2][5]

Before establishing solubility equilibria, the fundamental physicochemical baseline must be defined to predict solvent interactions.

| Property | Specification |

| IUPAC Name | 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide |

| CAS Registry Number | 863604-64-2 |

| Molecular Formula | |

| Molecular Weight | 228.18 g/mol |

| Physical State | Pale yellow to off-white crystalline solid |

| Predicted LogP | ~1.2 – 1.5 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 0 Donors / 5 Acceptors |

Structural Insight: The presence of the N-methoxy-N-methyl (Weinreb) moiety disrupts intermolecular hydrogen bonding typical of primary amides, significantly enhancing solubility in aprotic organic solvents (DCM, THF) compared to its benzoic acid precursor. However, the nitro group at the 4-position introduces strong dipole interactions, necessitating polar solvents for optimal dissolution.

Solubility Landscape in Organic Solvents

The solubility profile of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide follows a "like-dissolves-like" thermodynamic hierarchy, influenced heavily by the polarity of the nitro group and the lipophilicity of the fluorinated ring.

Qualitative Solubility Tier List

Data synthesized from structural analogs and intermediate processing protocols.

| Solvent Class | Solvents | Solubility Rating | Process Application |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Stock solutions, Reaction media |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>30 mg/mL) | Extraction, Weinreb synthesis workup |

| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Recrystallization, Anti-solvent |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | Reaction solvent, Wash solvent |

| Non-Polar | Hexane, Heptane | Negligible (<1 mg/mL) | Anti-solvent for precipitation |

| Aqueous | Water, PBS Buffer | Insoluble | Phase separation (Workup) |

Thermodynamic Behavior

Solubility generally increases with temperature across all organic solvents. The dissolution process is endothermic (

Experimental Methodology: Self-Validating Protocol

To generate precise mole-fraction solubility data for regulatory filing or process scale-up, the following laser-monitored observation technique is the industry standard.

Protocol: Dynamic Laser Monitoring Method

Objective: Determine the saturation solubility (

-

Preparation: Calibrate the analytical balance (precision

g) and the laser monitoring system. -

Excess Addition: Add an excess amount of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide to a jacketed glass vessel containing a known mass of solvent (e.g., Methanol).

-

Equilibration: Stir the mixture at a constant speed (e.g., 400 rpm) while controlling temperature via a circulating water bath (

K). -

Laser Transmissivity: Direct a laser beam through the suspension.

-

Dissolution Phase: As temperature rises, solid dissolves, and laser transmittance increases.

-

Saturation Point: The temperature at which transmittance maximizes and stabilizes indicates complete dissolution (or the disappearance of the last crystal).

-

-

Gravimetric Verification: Alternatively, filter the saturated solution, dry the supernatant, and weigh the residue to calculate mole fraction (

). -

Replication: Repeat

for statistical validity.

Workflow Visualization

The following diagram outlines the logical flow for solubility determination and data analysis.

Figure 1: Systematic workflow for determining and modeling solubility data.

Thermodynamic Modeling Framework

Once experimental data (

Modified Apelblat Equation

This semi-empirical model is highly accurate for non-ideal solutions of Weinreb amides.

- : Mole fraction solubility

- : Absolute temperature (K)

- : Empirical parameters derived from regression analysis.

van't Hoff Equation

Used to calculate the apparent thermodynamic functions of dissolution.

-

Enthalpy of Dissolution (

): Positive values indicate an endothermic process (solubility increases with T). -

Entropy of Dissolution (

): Positive values indicate increased disorder upon dissolution.

Gibbs Free Energy

- : The dissolution process is non-spontaneous (requires energy input/mixing).

Process Application: Weinreb Amide Synthesis Workup

The solubility data directly impacts the purification efficiency of the Weinreb amide synthesis (typically from 3-fluoro-4-nitrobenzoic acid).

-

Extraction Issue: Weinreb amides often form stable emulsions in aqueous workups.

-

Solution:

-

Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate for extraction.[4] The compound has high solubility here (

mg/mL). -

Phase Separation: If emulsion occurs, add saturated NaCl (Brine) . The high ionic strength reduces the aqueous solubility of the organic amide (Salting-out effect), forcing it into the organic layer.

-

Crystallization: To purify, switch solvent to Ethanol/Water or Methanol/Water .

-

Dissolve crude amide in hot Ethanol (High Solubility).

-

Slowly add Water (Anti-solvent, Low Solubility).

-

Cool to 0-5°C to precipitate high-purity crystals.

-

-

References

-

Compound Identification: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (CAS 863604-64-2).[1][2][3] BLD Pharm Catalog. Link

-

Weinreb Amide Synthesis: Niu, T., et al.[5] "A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids."[5] Organic Letters, 2009, 11(19), 4474–4477. Link

-

Solubility Measurement Protocols: Jouyban, A. "Review of the pharmaceutical solubility studies in various solvents." Journal of Pharmacy & Pharmaceutical Sciences, 2019. Link

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999. Link

Sources

- 1. 1487282-77-8|3-Fluoro-N-methyl-N-methoxy-5-nitrobenzamide|BLD Pharm [bldpharm.com]

- 2. Shanghai Maiev Biotech Co.,Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 3. 863604-64-2|3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide|BLD Pharm [bldpharm.com]

- 4. reddit.com [reddit.com]

- 5. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

Advanced Synthesis and Applications of Fluorinated Weinreb Amides: A Technical Whitepaper

Executive Summary

The strategic incorporation of fluorine into organic scaffolds profoundly alters their physicochemical, pharmacokinetic, and structural properties. Within modern drug discovery and synthetic organic chemistry, fluorinated Weinreb amides —specifically

This whitepaper synthesizes current methodologies for the preparation of fluorinated Weinreb amides, critically examining the mechanistic causality behind stereoselective olefinations, detailing self-validating experimental protocols, and exploring their downstream applications in medicinal chemistry.

Mechanistic Foundations: The Role of Fluorine in Reactivity and Stereocontrol

The synthesis of fluorinated Weinreb amides is predominantly achieved via the Julia–Kocienski olefination . This approach utilizes fluorinated sulfones, such as 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones or benzothiazol-2-yl (BT) sulfones, reacting with aldehydes[1][2].

Causality of Reaction Kinetics

The presence of an

Stereochemical Causality (Z-Selectivity)

The Julia-Kocienski olefination of fluorinated Weinreb amides exhibits extraordinary Z-diastereoselectivity. Computational mechanistic studies reveal that the final elimination of sulfur dioxide and the aryloxide leaving group (e.g., 3,5-bis(trifluoromethyl)phenoxide) is a non-concerted process [1]. The high Z-selectivity is governed by thermodynamic equilibration of the

Caption: Julia-Kocienski mechanism for Z-selective fluorinated Weinreb amide synthesis.

Key Synthetic Methodologies

Solid-Liquid Phase-Transfer Julia-Kocienski Olefination

The most robust method for generating

Sequential Olefination for 2,4-Dienamides

For more complex architectures, a modular synthesis of regiospecifically fluorinated 2,4-diene Weinreb amides can be achieved via two sequential Julia-Kocienski olefinations[3]. The first step assembles a Z-

Palladium-Catalyzed Oxidative Carbonylation

Beyond olefination, recent advancements have introduced Pd/Cu-catalyzed oxidative carbonylation of terminal alkynes to synthesize alk-2-ynyl Weinreb amides[4]. Operating at room temperature under low

Quantitative Data & Comparative Analysis

The choice of the sulfone auxiliary and base dictates the efficiency and stereochemical outcome of the reaction. Table 1 summarizes the comparative performance of different reagents in the synthesis of

Table 1: Comparative Efficacy of Olefination Reagents for Fluorinated Weinreb Amides

| Reagent Auxiliary | Base / Solvent | Temp (°C) | Reaction Time | Avg. Yield (%) | Stereoselectivity (Z:E) | Ref |

| BTFP-Sulfone | 20 - 25 | 0.5 - 2 h | 85 - 95% | > 98:2 | [2] | |

| BT-Sulfone | NaH / THF | -78 to 0 | 2 - 4 h | 70 - 85% | ≥ 98:2 | [1] |

| BT-Sulfone | DBU / | 20 - 25 | 4 - 12 h | 60 - 75% | Variable (Condition dependent) | [3] |

| PT-Sulfone | KHMDS / THF | -78 | 1 - 3 h | 65 - 80% | 85:15 | [5] |

Note: BTFP = 3,5-bis(trifluoromethyl)phenyl; BT = 1,3-benzothiazol-2-yl; PT = 1-phenyl-1H-tetrazol-5-yl.

Self-Validating Experimental Protocol

The following protocol details the synthesis of Z-

Protocol: Solid-Liquid PTC Synthesis of Z- -Fluoro Weinreb Amides

Materials Required:

-

2-(3,5-bis(trifluoromethyl)phenylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide (BTFP-sulfone, 1.0 equiv)

-

Target Aldehyde (1.2 equiv)

-

Anhydrous

(3.0 equiv, finely powdered) -

Anhydrous DMF (0.2 M relative to sulfone)

Step-by-Step Methodology:

-

Preparation of the Reaction Matrix: Flame-dry a Schlenk flask under argon. Add the finely powdered anhydrous

and the BTFP-sulfone.-

Causality: Finely powdered

maximizes the surface area for solid-liquid phase transfer, which is critical for the steady generation of the carbanion without requiring harsh, soluble bases that could degrade the aldehyde.

-

-

Solvent and Substrate Introduction: Inject anhydrous DMF, followed immediately by the dropwise addition of the aldehyde. Stir the heterogeneous mixture vigorously at room temperature (20–25 °C).

-

In-Process Validation (TLC &

NMR): Monitor the reaction after 30 minutes.-

Validation Check: Extract a 50

L aliquot, quench with water, and extract into

-

-

Quench and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate and quench with saturated aqueous

.-

Causality:

neutralizes any residual base, preventing base-catalyzed isomerization of the newly formed fluoroalkene.

-

-

Purification: Wash the organic layer with brine (3x) to remove DMF. Dry over

, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Caption: Self-validating experimental workflow for solid-liquid phase-transfer olefination.

Applications in Drug Discovery and Biomimetics

The primary driver for synthesizing fluorinated Weinreb amides lies in their utility as precursors to fluoroalkenes , which are premier isosteres for the peptide bond (amide linkage).

Fluoroalkenes as Peptidomimetics

The carbon-carbon double bond of a fluoroalkene closely mimics the rigidity and planar geometry of an amide bond. Furthermore, the electronegativity of the vinylic fluorine atom effectively simulates the dipole moment and electrostatic profile of the amide carbonyl oxygen[5]. Unlike natural peptides, fluoroalkenes are entirely resistant to proteolytic cleavage.

Fluorinated Weinreb amides allow for the precise, stereocontrolled installation of this isostere. By reacting the Weinreb amide moiety with various organometallic reagents (Grignard or organolithium), researchers can seamlessly convert the amide into a ketone, which can be further functionalized. This strategy has been successfully employed in the development of conformationally constrained DPP IV inhibitors for the treatment of type 2 diabetes, where the fluoro-olefin acts as a metabolically stable core[5].

Conclusion

Fluorinated Weinreb amides represent a masterclass in the intersection of organofluorine chemistry and strategic synthetic design. By leveraging the unique electronic properties of fluorine, chemists can execute highly accelerated, stereoselective Julia-Kocienski olefinations using BTFP or BT sulfones. The resulting

References

-

Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account Comptes Rendus de l'Académie des Sciences URL: [Link]

-

The synthesis of alk-2-ynl Weinreb amides via Pd/Cu-catalysed oxidative carbonylation of terminal alkynes Organic & Biomolecular Chemistry / R Discovery URL: [Link]

-

Highly Efficient and Stereoselective Julia-Kocienski Protocol for the Synthesis of α-Fluoro-α,β-unsaturated Esters and Weinreb Amides Employing 3,5-Bis(trifluoromethyl)phenyl (BTFP) Sulfones Advanced Synthesis & Catalysis / ResearchGate URL: [Link]

-

Synthesis of Regiospecifically Fluorinated Conjugated Dienamides PMC - NIH URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Regiospecifically Fluorinated Conjugated Dienamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account [comptes-rendus.academie-sciences.fr]

Physical characteristics and melting point of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

The following technical guide details the physical characteristics, synthesis context, and analytical parameters for 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide , a critical Weinreb amide intermediate.

Executive Summary

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (CAS 863604-64-2 ) is a specialized organic intermediate belonging to the class of Weinreb amides .[1] It serves as a pivotal electrophilic building block in medicinal chemistry, specifically designed to facilitate the controlled synthesis of ketones and aldehydes (e.g., 3-fluoro-4-nitrobenzaldehyde) without over-addition of nucleophiles.

This compound is structurally significant due to the 3-fluoro-4-nitro substitution pattern, a motif frequently observed in androgen receptor antagonists (such as Enzalutamide and Apalutamide) and various kinase inhibitors. Its physical state—typically a viscous oil or low-melting solid—requires specific handling protocols distinct from its crystalline precursors.

Chemical Identity & Structural Data

| Parameter | Technical Specification |

| IUPAC Name | 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide |

| CAS Registry Number | 863604-64-2 |

| Molecular Formula | C |

| Molecular Weight | 228.18 g/mol |

| SMILES | CN(OC)C(=O)C1=CC(F)=C(N(=O)=O)C=C1 |

| InChIKey | HSCCKBPILZXRSV-UHFFFAOYSA-N |

| MDL Number | MFCD09909370 |

Physical Characteristics

Unlike its precursor (3-fluoro-4-nitrobenzoic acid, MP: 174–175°C), the Weinreb amide derivative exhibits significantly reduced intermolecular hydrogen bonding, altering its phase behavior.

Appearance and State

-

Physical State: Viscous liquid to semi-solid (waxy) at standard temperature and pressure (STP).

-

Color: Pale yellow to amber. The color intensity often correlates with nitro-group conjugation and trace impurities.

-

Odor: Faint, characteristic of amide/nitro aromatics.

Solubility Profile

-

High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol, DMSO, THF.

-

Low Solubility: Water (Hydrophobic nature dominates), Hexanes (Partial).

-

Partition Coefficient (LogP): Predicted ~0.9–1.2, indicating moderate lipophilicity suitable for organic extraction.

Thermal Properties

-

Melting Point (Experimental): Not typically isolated as a crystalline solid in commercial catalogs. It exists as a supercooled liquid or low-melting solid (< 50°C) .

-

Boiling Point (Predicted): 411.0 ± 35.0 °C at 760 mmHg.

-

Flash Point (Predicted): > 110 °C.

Melting Point & Phase Analysis

Thermodynamic Context

The conversion of the carboxylic acid to the N-methoxy-N-methyl amide removes the strong O-H···O hydrogen donor capability. Consequently, the lattice energy decreases drastically.

-

Precursor (Acid): Solid, MP 172–175°C.

-

Intermediate (Weinreb Amide): Oil / Low-Melting Solid .

-

Product (Aldehyde): Solid, MP ~65–70°C (upon reduction).

Determination Protocol (DSC)

For batches that solidify (e.g., upon storage at -20°C), Differential Scanning Calorimetry (DSC) is the preferred method over capillary tubes due to the waxy nature of the solid.

Protocol:

-

Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.

-

Equilibration: Cool to -40°C to ensure complete solidification.

-

Ramp: Heat at 5°C/min to 100°C.

-

Analysis: Identify the endothermic onset (

) as the melting point.

Synthesis & Characterization Workflow

The synthesis typically involves the activation of 3-fluoro-4-nitrobenzoic acid followed by coupling with N,O-dimethylhydroxylamine hydrochloride.

Synthesis Pathway (DOT Diagram)

Figure 1: Synthetic workflow converting the benzoic acid precursor to the Weinreb amide and subsequent aldehyde.

Characterization Standards

Since the melting point is not a definitive identifier for this oil/waxy solid, spectroscopic validation is mandatory.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, CDCl

):-

3.38 (s, 3H, N-CH

-

3.56 (s, 3H, N-OCH

- 7.5–8.2 (m, 3H, Aromatic protons) – Pattern consistent with 1,3,4-substitution.

-

3.38 (s, 3H, N-CH

-

19F NMR: Single peak ~ -110 to -115 ppm (relative to CFCl

).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Observed Mass:

. -

Fragment: Loss of -OMe or -N(OMe)Me may be observed at higher collision energies.

Experimental Handling & Storage

Stability

-

Hydrolysis: Stable to water at neutral pH; hydrolyzes slowly in strong acid/base.

-

Thermal: Stable up to 100°C; avoid prolonged heating >150°C to prevent decomposition of the nitro group.

-

Light: Nitro compounds can be photosensitive; store in amber vials.

Storage Protocol

-

Container: Borosilicate glass with PTFE-lined cap.

-

Environment: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C .

-

Shelf Life: >2 years if protected from moisture.

References

-

ChemicalBook. (2025). 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (CAS 863604-64-2) Properties and Synthesis.Link

-

Ambeed. (2025). Fluorinated Building Blocks: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide Datasheet.[2][3]Link

-

World Intellectual Property Organization (WIPO). (2005). WO2005121147: Synthesis of 3-fluoro-4-nitrobenzaldehyde via Weinreb Amide.Link

-

National Institutes of Health (NIH). (2021). Design, synthesis and evaluation of novel enzalutamide analogues. PubMed Central. Link

Sources

Electronic Architecture of 3-Fluoro-4-Nitrobenzamides: A Guide to Physicochemical Tuning

The following technical guide details the electronic, physicochemical, and synthetic characteristics of 3-fluoro-4-nitro substituted benzamides. It is structured to serve as a reference for medicinal chemists and materials scientists optimizing this scaffold for bioactivity or reactivity.

Executive Summary

The 3-fluoro-4-nitrobenzamide scaffold represents a "push-pull" electronic system highly valued in drug discovery for its dual utility: it serves as a robust electrophilic "warhead" for covalent probes and as a versatile precursor for heterocycle synthesis (e.g., benzimidazoles). The juxtaposition of the strongly electron-withdrawing nitro group (

Electronic Structure & Hammett Analysis

Substituent Effects

The electronic behavior of this scaffold is dictated by the interplay between the amide "anchor" and the ortho-positioned fluoro-nitro pair. We quantify this using Hammett substituent constants (

-

Benzamide Core (C1): The amide group itself is moderately electron-withdrawing (

), but in this context, it acts as the reference point. -

Fluorine at C3 (Meta to Amide):

-

Effect: Dominant Inductive Withdrawal (

). -

Hammett Value:

. -

Impact: Increases the acidity of the amide protons and lowers the electron density of the ring without significant resonance donation into the amide carbonyl.

-

-

Nitro at C4 (Para to Amide):

-

Effect: Strong Resonance Withdrawal (

) and Inductive Withdrawal ( -

Hammett Value:

.[2] -

Impact: The nitro group is the primary driver of the ring's electron deficiency. It locks the LUMO energy at a low level, making the ring highly susceptible to nucleophilic attack.

-

Cumulative Electronic Load:

The total

Dipole & Electrostatic Potential

The vector sum of the dipole moments is significant. The nitro group (pointing away from the ring) and the fluorine (ortho to nitro) create a concentrated region of negative electrostatic potential (ESP) on the C3-C4 edge. Conversely, the amide region (specifically the

Figure 1: Vector analysis of electronic withdrawal effects on the benzamide core.

Physicochemical Profile

Lipophilicity ( )

Despite the introduction of polar groups, the 3-fluoro-4-nitro motif maintains moderate lipophilicity suitable for CNS penetration or oral bioavailability.

-

Calculated

(cLogP): -

Effect of Fluorine: typically adds

to -

Effect of Nitro: Although polar, it is often masked in lipophilic pockets; however, it decreases

relative to a methyl group.

Acidity ( )

-

Amide NH: The

of a standard primary benzamide is -

Conjugate Acid (O-protonation): The carbonyl oxygen is less basic than unsubstituted benzamide (

) due to the electron-poor ring reducing electron density on the oxygen.

Reactivity: The "Warhead"

The defining chemical feature of 3-fluoro-4-nitrobenzamide is its reactivity toward Nucleophilic Aromatic Substitution (

Mechanism

The fluorine atom at C3 is the leaving group. It is activated primarily by the ortho-nitro group .

-

Activation: The nitro group at C4 can accept electron density via resonance, stabilizing the Meisenheimer complex formed upon nucleophilic attack at C3.

-

Leaving Group: Fluorine is the ideal leaving group for

in this system because its high electronegativity increases the electrophilicity of the C3 carbon (lowering the transition state energy for the attack step), despite the strong C-F bond. -

Regioselectivity: Nucleophiles will exclusively attack C3 (displacing F) rather than C4 (displacing

) or other positions, because the Meisenheimer intermediate formed by attack at C3 is stabilized by the ortho-nitro group.

Synthetic Utility

This reactivity allows the scaffold to function as a precursor for Benzimidazoles :

-

displacement of F by a primary amine (

-

Reduction of the nitro group (

). -

Cyclization of the resulting ortho-diamine.

Figure 2: Reaction coordinate for the displacement of fluorine by nucleophiles.

Experimental Protocols

Synthesis from 3-Fluoro-4-Nitrobenzoic Acid

Rationale: The most reliable route avoids nitration of fluorobenzamide (which gives regioisomeric mixtures) by starting with the pre-functionalized acid.

Materials:

-

3-Fluoro-4-nitrobenzoic acid (1.0 eq)

-

Thionyl chloride (

, 5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.) -

Ammonium hydroxide (

) or Ammonia in Methanol/Dioxane. -

Dichloromethane (DCM) or Toluene (anhydrous).

Protocol:

-

Activation: Suspend 3-fluoro-4-nitrobenzoic acid in anhydrous toluene. Add thionyl chloride dropwise. Heat to reflux for 2–3 hours until gas evolution ceases and the solution becomes clear (formation of acid chloride).

-

Evaporation: Remove excess

and solvent under reduced pressure. (Caution: Acid chloride is moisture sensitive). -

Amidation: Dissolve the crude acid chloride in dry DCM. Cool to

. -

Addition: Slowly add excess ammonia solution (e.g., 7N

in MeOH) or aqueous -

Workup: Stir at room temperature for 1 hour. Evaporate volatiles.[5] Triturate the residue with water to remove ammonium salts. Filter the solid precipitate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexane) if necessary.

Spectroscopic Characterization

-

NMR (DMSO-

-

(br s, 1H, Amide

-

(dd,

-

(dd,

-

(dd,

-

(br s, 1H, Amide

-

(br s, 1H, Amide

-

NMR:

-

Signal typically appears around

to

-

References

-

Synthesis of 3-Fluoro-4-nitrobenzoic acid precursors

- Source: ChemicalBook & BenchChem Protocols.

-

URL:

-

Nucleophilic Arom

) Mechanisms:- Title: Nucleophilic Aromatic Substitution: Mechanism and Reactivity.

- Source: Master Organic Chemistry.

-

URL:

-

Hammett Substituent Constants

-

Crystal Structure Analogs (Fluorobenzamides)

- Title: Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides.

- Source: IUCr Journals / NIH.

-

URL:

Sources

Stability of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide under ambient conditions

An In-Depth Technical Guide to the Stability of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide Under Ambient Conditions

Abstract

This technical guide provides a comprehensive framework for assessing the stability of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, a substituted Weinreb amide of interest in pharmaceutical and agrochemical research. In the absence of direct, publicly available stability data for this specific molecule, this document synthesizes information on the known stability of its core functional groups—the Weinreb amide, the fluorinated aromatic ring, and the nitro-substituted benzene ring—to predict its stability profile. Furthermore, it outlines a robust, self-validating experimental plan for determining its intrinsic stability under ambient conditions, guided by the principles of the International Council on Harmonisation (ICH). This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for stability evaluation.

Introduction: The Imperative of Stability Assessment

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life.[1] For novel chemical entities like 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, a thorough understanding of how the molecule behaves under various environmental conditions is paramount. Stability testing provides crucial evidence on how the quality of a drug substance changes over time due to factors such as temperature, humidity, and light.[2][3] This information is fundamental for establishing a re-test period for the drug substance and recommended storage conditions.[2]

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide incorporates three key structural features that are predicted to influence its stability:

-

The Weinreb Amide (N-methoxy-N-methyl amide): This functional group is renowned for its stability, particularly its resistance to over-addition by organometallic reagents due to the formation of a stable chelated tetrahedral intermediate.[4][5] This inherent stability is a cornerstone of its utility in organic synthesis.[6][7]

-

The Fluorinated Aromatic Ring: The presence of a fluorine atom on the benzene ring is known to enhance thermal stability and chemical resistance.[8][9] Fluorine's high electronegativity can, however, influence the electron density of the aromatic ring, potentially affecting its susceptibility to certain reactions.[10]

-

The Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly alters the electronic properties of the benzamide molecule.[11][12] This can impact its metabolic stability and reactivity.[11] The position of the nitro group is also a critical determinant of its electronic influence.[12]

This guide will first delve into the theoretical considerations for the stability of this molecule based on its constituent parts and then present a detailed, actionable plan for its empirical stability assessment.

Theoretical Stability Profile

A predictive analysis of the stability of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide can be derived from the known properties of its functional components.

The Robustness of the Weinreb Amide Moiety

The N-methoxy-N-methyl amide, or Weinreb amide, is a well-established functional group in organic synthesis, prized for its ability to undergo clean, single additions with nucleophiles to form ketones and aldehydes.[5] This controlled reactivity stems from the stability of the tetrahedral intermediate formed during the reaction, which is stabilized by chelation.[5] This inherent stability suggests that the amide bond itself is not expected to be a primary point of degradation under ambient conditions.

The Influence of Aromatic Substitution

The stability of the benzamide core is significantly modulated by the fluoro and nitro substituents.

-

Fluorine Substitution: The fluorine atom at the 3-position is expected to increase the overall stability of the aromatic ring through a phenomenon known as "fluoromaticity," which can lead to higher resistance to addition reactions.[8][9] While fluorine is an electron-withdrawing group, its mesomeric effect can lead to a para-directing influence in electrophilic aromatic substitution, though this is less relevant to degradation under ambient conditions.[13]

-

Nitro Group Substitution: The nitro group at the 4-position is a potent electron-withdrawing group, which can decrease the electron density of the benzene ring.[12] This can make the aromatic ring more susceptible to nucleophilic attack, although such reactions are unlikely to occur under typical ambient storage. The primary influence of the nitro group on stability is more likely to be observed under stress conditions, such as exposure to light or reducing environments.

A Proposed Framework for Stability Assessment

A comprehensive stability testing program, aligned with ICH guidelines, is essential to empirically determine the stability of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide.[2][14][15] This program should encompass long-term, accelerated, and forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Table 1: Proposed Long-Term and Accelerated Stability Study Conditions based on ICH Q1A(R2) guidelines.[2][15]

Forced Degradation (Stress Testing)

Forced degradation studies are crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[1][16][17] These studies involve exposing the compound to conditions more severe than those in accelerated stability testing.

The following diagram outlines the logical workflow for a comprehensive forced degradation study:

Caption: A logical workflow for conducting a comprehensive forced degradation study.

Detailed Experimental Protocols

The following protocols provide a starting point for the stability assessment of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide. The goal is to achieve 5-20% degradation to ensure the formation of primary degradation products.[1][16]

Materials and Equipment

-

Reagents: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (Acetonitrile, Methanol), Purified water.

-

Equipment: HPLC-UV/DAD system, LC-MS/MS system, NMR spectrometer, pH meter, calibrated oven, photostability chamber, analytical balance.

Sample Preparation

Prepare a stock solution of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[1] This stock solution will be used for all stress conditions except for solid-state thermal and photolytic studies.

Hydrolytic Degradation

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[18]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[18]

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.[18]

Incubate the solutions at 60°C and protect them from light.[18] Collect samples at predetermined time points (e.g., 0, 4, 8, 12, 24 hours) for analysis.

Oxidative Degradation

Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂).[1] Maintain the solution at room temperature and protect it from light.[1] Collect samples at appropriate intervals for analysis.

Thermal Degradation

Expose the solid compound to dry heat in a calibrated oven at a temperature such as 80°C.[1] Sample the solid at various time points for analysis.

Photolytic Degradation

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[2]

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques will be essential for monitoring the stability of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide and characterizing any degradation products.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method with UV/Diode-Array Detection (DAD) is the primary tool for separating the parent compound from its degradation products and for quantifying the extent of degradation.[16]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification and characterization of degradation products.[19] By providing molecular weight and fragmentation data, it aids in elucidating the structures of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For significant degradation products, isolation followed by NMR spectroscopy will be necessary for unambiguous structural elucidation.[19]

Potential Degradation Pathways

Based on the structure of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, several degradation pathways can be hypothesized under stress conditions.

Caption: Hypothesized potential degradation pathways for 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide under stress conditions.

Conclusion

While specific stability data for 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is not currently available in the public domain, a robust stability profile can be predicted based on the known characteristics of its constituent functional groups. The Weinreb amide and the fluorinated aromatic ring suggest a molecule with considerable intrinsic stability. However, the presence of the nitro group necessitates a thorough investigation of its behavior under various stress conditions, particularly photolytic and reductive environments.

The experimental framework detailed in this guide, which is firmly grounded in ICH principles, provides a comprehensive and self-validating approach to empirically determine the stability of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide. The successful execution of these studies will enable the identification of critical degradation products, the elucidation of degradation pathways, and the development of a validated stability-indicating analytical method—all of which are indispensable for the advancement of this compound in research and development.

References

- Stability Testing of New Drug Substances and Products - ICH. (2010, January 2).

- The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide - Benchchem. (n.d.).

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC. (2021, December 7).

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications. (2021, December 7).

- Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. (n.d.).

- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).

- A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies - Benchchem. (n.d.).

- ICH: New Guideline for Stabilities - ECA Academy. (2025, June 4).

- ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025, April 30).

- Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents Dedicated to the memory of Professor Sheldon Shore | Request PDF - ResearchGate. (n.d.).

- Effect of aromatic ring fluorination on CH…π interactions - RSC Publishing. (2016, August 3).

- The Influence of Nitro Group Positioning on the Activity of N-(2-chloroacetyl)-benzamide Isomers: A Comparative Analysis - Benchchem. (n.d.).

- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).

- Converting Amides to Aldehydes and Ketones - Chemistry Steps. (2024, November 29).

- Forced Degradation – A Review - Biomedical Journal of. (2022, November 30).

- Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF - ResearchGate. (2025, August 5).

- Electrophilic aromatic directing groups - Wikipedia. (n.d.).

- Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. (2020, April 22).

- Weinreb ketone synthesis - Wikipedia. (n.d.).

- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC. (n.d.).

- Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed. (n.d.).

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).

- 4-Fluoro-N-methoxy-N-methylbenzamide - Chem-Impex. (n.d.).

- 3-Fluoro-N-methoxy-N-methylbenzamide | 226260-01-1 - Sigma-Aldrich. (n.d.).

- FMMB 3-Fluoro-n-methoxy-n-methylbenzamide - ChemBK. (2024, April 9).

- A Comparative Guide to the Structural Confirmation of 4-Fluoro-3-nitrobenzonitrile Derivatives - Benchchem. (n.d.).

- Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? | ResearchGate. (2012, September 6).

- 3-fluoro-4-methoxy-N-(4-methylphenyl)benzamide | C15H14FNO2 - PubChem. (n.d.).

- (PDF) 4-Nitro-N-(4-nitrobenzoyl)benzamide - ResearchGate. (n.d.).

- 4-Fluoro-N-methoxy-N-methylbenzamide - Apollo Scientific. (n.d.).

- 3-Fluoro-n-methoxy-n-methyl-5-nitrobenzamide - ChemScene. (n.d.).

- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - ResearchGate. (2025, August 9).

- 3-Methoxy-4-nitrobenzamide synthesis - ChemicalBook. (n.d.).

- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or - ATSDR. (n.d.).

- Process related and degradation impurities in anti-inflammatory drug Roflumilast - JOCPR. (n.d.).

- degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions - Benchchem. (n.d.).

- Characterization of the 3-methyl-4-nitrophenol degradation pathway and genes of Pseudomonas sp. strain TSN1 - PubMed. (n.d.).

- Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - MDPI. (2024, March 6).

- 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 - Sigma-Aldrich. (n.d.).

- 3-Methoxy-N-methyl-4-nitrobenzamide - Exposure - EPA. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 16. biomedres.us [biomedres.us]

- 17. biomedres.us [biomedres.us]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Rational Design and Synthesis Pathways for 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide Precursors

Executive Summary & Strategic Context

In modern medicinal chemistry, the precise construction of highly functionalized aromatic scaffolds is paramount. The molecule 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (CAS: 863604-64-2) serves as a highly versatile, bifunctional building block. It is strategically designed to leverage the unique reactivity of the Weinreb amide functional group alongside an activated fluoro-nitro aromatic system.

This specific substitution pattern offers orthogonal reactivity:

-

The Weinreb Amide (C1): Enables the controlled, single-addition of carbon nucleophiles (Grignard or organolithium reagents) to form ketones without the risk of over-addition to tertiary alcohols[1]. Alternatively, it can be precisely reduced to an aldehyde using Diisobutylaluminium hydride (DIBAL-H)[2].

-

The Fluoro Group (C3): Highly activated by the strongly electron-withdrawing ortho-nitro and para-carbonyl groups, making it an excellent electrophile for Nucleophilic Aromatic Substitution (

) with amines or alcohols[3]. -

The Nitro Group (C4): Serves as a masked amine. Post-coupling, it can be reduced to an aniline, providing a critical hydrogen-bond donor motif frequently required in kinase inhibitor hinge-binding domains.

This whitepaper details the mechanistic rationale, self-validating experimental protocols, and quantitative process data for synthesizing this critical precursor from 3-Fluoro-4-nitrobenzoic acid (CAS: 403-21-4)[4].

Mechanistic Rationale & Causality

Why the Weinreb Amide?

Standard acylating agents, such as acid chlorides or esters, are highly susceptible to over-addition when reacted with strong organometallic reagents, yielding unwanted tertiary alcohols. The causality behind selecting a Weinreb amide (N-methoxy-N-methylamide) lies in its ability to form a highly stable, five-membered cyclic metal chelate upon the initial nucleophilic attack[5].

The methoxy oxygen and the carbonyl oxygen coordinate with the metal cation (e.g.,

Figure 1: Mechanistic rationale of Weinreb amides preventing organometallic over-addition.

Experimental Methodologies: Self-Validating Protocols

To synthesize 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, two primary pathways are utilized depending on the scale and required purity.

Figure 2: Divergent synthetic workflows for 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide.

Protocol A: Two-Step Acid Chloride Activation (Scale-Up Route)

This route is preferred for multi-gram to kilogram scale-up due to the low cost of reagents and ease of byproduct removal (gaseous

Step 1: Formation of 3-Fluoro-4-nitrobenzoyl chloride

-

Charge: Suspend 3-fluoro-4-nitrobenzoic acid (1.0 eq, e.g., 30 g, 162 mmol) in anhydrous toluene (500 mL) under a nitrogen atmosphere[7].

-

Catalysis: Add N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, a highly electrophilic chloroiminium ion that drastically accelerates the chlorination of the carboxylic acid.

-

Activation: Add Thionyl Chloride (

) (3.0 eq, 35 mL) dropwise. Heat the reaction to 80–110 °C for 3 hours until the mixture becomes homogeneous, indicating complete consumption of the insoluble starting material[7]. -

Validation & Isolation: Concentrate the mixture in vacuo to remove toluene and unreacted

. The resulting crude acid chloride is used immediately in the next step to prevent hydrolysis.

Step 2: Amidation

-

Preparation: Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) (400 mL) and cool to 0 °C using an ice bath.

-

Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

-

Base Addition: Dropwise add Triethylamine (TEA) (2.5 eq). Causality: The first equivalent of TEA neutralizes the hydrochloride salt of the amine, liberating the nucleophile. The remaining TEA acts as an acid scavenger to neutralize the

generated during the amidation, preventing the reaction from stalling. -

Workup: Stir for 2 hours at room temperature. Quench with water. Wash the organic layer sequentially with 1N

(removes excess TEA and unreacted amine), saturated

Protocol B: One-Pot Carbodiimide Coupling (Discovery Route)

Preferred for rapid, small-scale library synthesis where avoiding harsh acid chlorides is desired.

-

Charge: Dissolve 3-fluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Coupling Agents: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Causality: EDC activates the carboxylic acid. HOBt rapidly attacks the EDC-acid complex to form a highly reactive, yet stable, OBt-ester. This prevents the formation of unreactive N-acylurea byproducts, ensuring high yields.

-

Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 16 hours.

-

Workup: Dilute heavily with Ethyl Acetate. Wash with 5% aqueous

(3x) to thoroughly extract the DMF solvent into the aqueous phase, followed by standard acidic and basic washes.

Quantitative Process Data

The following table summarizes the operational metrics of both protocols to aid in process selection.

| Parameter | Protocol A (Acid Chloride Route) | Protocol B (EDC/HOBt One-Pot Route) |

| Overall Yield | 85 – 92% | 75 – 85% |

| Reaction Time | 5 – 6 hours | 16 – 18 hours |

| Scalability | High (Kilogram scale) | Moderate (Gram scale) |

| Primary Byproducts | Urea derivatives (requires column or heavy washing) | |

| Cost Efficiency | High (Inexpensive bulk reagents) | Low (Expensive coupling agents) |

| Moisture Sensitivity | Extreme (Requires strictly anhydrous conditions) | Moderate |

Downstream Applications

Once synthesized, 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide acts as a pivotal node in drug discovery:

-

Aldehyde Synthesis: The Weinreb amide can be cleanly reduced using 1M DIBAL-H in THF at 0 °C to yield 3-fluoro-4-nitrobenzaldehyde (CAS: 160538-51-2) in high yields (~88%)[2]. This aldehyde is highly resistant to oxidation and is a critical intermediate in the synthesis of cytomegalovirus (CMV) inhibitors[8].

-

Ketone Synthesis: Reaction with methyl lithium (

) yields the corresponding acetophenone derivative, which can be further functionalized via Arbuzov reactions to create anti-inflammatory phosphonate compounds[3][9].

References

-

Title: N-methoxy-n-methylamides as effective acylating agents Source: Tetrahedron Letters URL: [Link]

- Title: Anti-inflammatory phosphonate compounds (US7432261B2)

- Title: Substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders (WO2007064883A2)

Sources

- 1. pure.psu.edu [pure.psu.edu]

- 2. 3-FLUORO-4-NITRO-BENZALDEHYDE | 160538-51-2 [chemicalbook.com]

- 3. US7432261B2 - Anti-inflammatory phosphonate compounds - Google Patents [patents.google.com]

- 4. 3-Fluoro-4-nitrobenzoic acid | 403-21-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 7. WO2007064883A2 - Substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis - Google Patents [patents.google.com]

- 8. 3-FLUORO-4-NITRO-BENZALDEHYDE | 160538-51-2 [chemicalbook.com]

- 9. AU2004238225A1 - Anti-inflammatory phosphonate compounds - Google Patents [patents.google.com]

Methodological & Application

Application Note: Chemoselective Synthesis of Aryl Ketones via the Weinreb Amide Method

Abstract & Scope

This application note details the protocol for converting 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (Substrate 1 ) into functionalized aryl ketones via nucleophilic acyl substitution.

While Grignard additions to standard esters often result in over-addition (yielding tertiary alcohols), the Weinreb amide moiety utilized here enables the isolation of the ketone by forming a stable, chelated tetrahedral intermediate. This protocol is specifically optimized for the 3-fluoro-4-nitro scaffold, where the electron-withdrawing nature of the ring requires precise temperature control to prevent nucleophilic aromatic substitution (

Mechanistic Insight & Causality

The Chelation-Control Model

The success of this protocol relies on the "Weinreb Chelation Model." Unlike esters, the N-methoxy-N-methyl amide forms a stable 5-membered cyclic intermediate upon nucleophilic attack.[1]

-

Stable Intermediate: The metal atom (Mg from the Grignard) coordinates between the carbonyl oxygen and the methoxy oxygen.

-

Prevention of Collapse: This chelation locks the tetrahedral intermediate, preventing the expulsion of the leaving group (the amine) while the reaction mixture is anhydrous.

-

Controlled Release: The ketone is only liberated after acidic hydrolysis during the workup, ensuring mono-addition.

Graphviz Diagram: Mechanistic Pathway

The following diagram illustrates the transition from the starting amide to the stable intermediate and finally to the ketone.

Figure 1: The mechanistic pathway showing the formation of the stable magnesium-chelated intermediate which prevents over-addition.

Critical Considerations for 3-Fluoro-4-Nitro Substrates

The presence of the Nitro (

| Parameter | Risk | Mitigation Strategy |

| Temperature | The nitro group activates the ring, making the fluorine susceptible to displacement ( | Maintain reaction temperature between -20°C and 0°C . Do not heat. |

| Reagent Choice | Organolithiums ( | Use Grignard reagents ( |

| Stoichiometry | Excess reagent can lead to side reactions with the nitro group. | Use a strict 1.1 to 1.2 equivalent excess only. |

| Solvent | Moisture destroys the Grignard reagent immediately. | Use anhydrous THF (Tetrahydrofuran) or Et₂O . |

Experimental Protocol

Target: Synthesis of 1-(3-fluoro-4-nitrophenyl)ethan-1-one (Example using Methylmagnesium bromide). Note: This protocol is adaptable to other alkyl/aryl Grignards.

Materials & Equipment

-

Substrate: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv).

-

Reagent: Methylmagnesium bromide (3.0 M in ether, 1.2 equiv).

-

Solvent: Anhydrous THF (stored over molecular sieves).

-

Quench: 1M Hydrochloric acid (

) or Saturated Ammonium Chloride ( -

Gas: Dry Nitrogen or Argon atmosphere.

Step-by-Step Methodology

Phase 1: Setup and Solubilization

-

Inert Environment: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, rubber septum, and nitrogen inlet.

-

Dissolution: Charge the flask with 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 g, 4.38 mmol). Add anhydrous THF (15 mL) via syringe.

-

Checkpoint: Ensure the solid is completely dissolved to form a clear yellow solution.

-

Phase 2: Controlled Addition

-

Cooling: Submerge the flask in an ice/salt bath to reach approximately -5°C to 0°C .

-

Reasoning: Low temperature prevents attack on the nitro group.

-

-

Reagent Addition: Add Methylmagnesium bromide (1.75 mL, 5.25 mmol, 1.2 equiv) dropwise over 10 minutes using a syringe pump or pressure-equalizing dropping funnel.

-

Observation: A slight color change (darkening) is normal due to the formation of the complex.

-

-

Reaction: Stir the mixture at 0°C for 60 minutes.

-

Monitoring: Check reaction progress via TLC (30% EtOAc/Hexane). The starting amide spot (

) should disappear.

-

Phase 3: Quench and Isolation

-

Hydrolysis: Carefully quench the reaction by adding 1M HCl (10 mL) dropwise while stirring vigorously at 0°C.

-

Extraction: Dilute with Ethyl Acetate (30 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

-

Wash & Dry: Wash combined organics with saturated

(to neutralize acid) and Brine. Dry over anhydrous -

Concentration: Filter and concentrate under reduced pressure to yield the crude ketone.

Workflow Diagram

Figure 2: Operational workflow for the synthesis of ketones from nitro-substituted Weinreb amides.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Recovered Starting Material | Reaction quenched too early or wet solvent killed Grignard. | Ensure THF is anhydrous. Increase reaction time to 2 hours. |

| Tertiary Alcohol Formation | Temperature too high or quench was delayed overnight. | Keep reaction at 0°C. Do not allow to warm to RT before quenching. |

| Complex Mixture (Tarry) | Attack on Nitro group or | Strictly maintain temperature < 0°C. Switch to Ether ( |

References

-

Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

-

Organic Chemistry Portal. "Weinreb Ketone Synthesis: Mechanism and Examples."

-

Mentions of Functional Group Tolerance: Standard Weinreb protocols demonstrate high tolerance for electron-withdrawing groups when temperature is controlled.

Sources

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. synarchive.com [synarchive.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. Weinreb ketone synthesis | www.wenxuecity.com [wenxuecity.com]

- 6. Weinreb Ketone Synthesis [organic-chemistry.org]

Technical Guide: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide as a Pharmaceutical Intermediate

[1][2]

Executive Summary: The "Divergent Scaffold" Strategy

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is a high-value "divergent intermediate" in pharmaceutical synthesis.[1][2] Its structural utility stems from three orthogonal reactive handles that allow for the rapid generation of diverse chemical libraries, particularly in the development of kinase inhibitors, androgen receptor antagonists, and antibacterial agents.

The Triad of Reactivity:

-

3-Fluoro Position: Highly activated for Nucleophilic Aromatic Substitution (

) due to the ortho-nitro electron-withdrawing group (EWG).[1][2] -

Weinreb Amide: Enables controlled acyl substitution to form ketones or aldehydes without over-addition, serving as a stable "carbonyl anchor."[2]

-

4-Nitro Group: Acts as an activating group for the fluorine and a latent amine precursor for subsequent heterocycle formation (e.g., benzimidazoles).[2]

Chemical Profile & Strategic Analysis[1][2]

| Property | Specification | Strategic Note |

| Molecular Structure | 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide | Weinreb Amide : Prevents tetrahedral collapse during nucleophilic attack.Nitro : Activates C-3 Fluorine.[1][2] |

| Primary Utility | Ideal for "Late-Stage Diversification."[1][2] | |

| Key Risk | Nitro-Grignard incompatibility | Grignard reagents may attack the nitro group or cause oxidative cleavage.[1][2] Low-temperature protocols are required. |

| Solubility | DCM, THF, EtOAc | High solubility facilitates homogenous catalysis and washing. |

Strategic Reaction Pathway

The following diagram illustrates the logical flow of utilizing this intermediate. Note the decision points regarding the Nitro group stability.

Figure 1: Divergent synthetic pathways.[1][2] Path A (SNAr) is the most common first step due to the activating nature of the nitro group.

Application Protocol A: Regioselective Diversification[1]

Objective: Displacement of the 3-Fluoro group with primary or secondary amines. Mechanism: The 4-nitro group withdraws electron density from the benzene ring, specifically lowering the LUMO energy at the ortho (3-position) carbon, making it highly susceptible to nucleophilic attack.

Materials

-

Substrate: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.1–1.2 equiv)[2]

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) for soluble amines.[2] -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[2]

Step-by-Step Protocol

-

Preparation: Dissolve the substrate in MeCN (0.2 M concentration).

-

Base Addition: Add

(powdered). Note: If using a volatile amine, cool to 0°C before addition.[3] -

Nucleophile Addition: Add the amine dropwise.

-

Reaction:

-

Aliphatic Amines: Stir at Room Temperature (RT) for 2–4 hours.

-

Anilines (weaker nucleophiles):[2] Heat to 60–80°C for 6–12 hours.

-

-

Monitoring: Monitor by TLC/LC-MS. The product will be more polar (lower

) if a secondary amine is formed.[2] -

Workup: Dilute with EtOAc, wash with water (

) to remove DMF/salts, then brine. Dry over -

Outcome: Yields of >90% are typical.[2] The Weinreb amide remains intact under these conditions.

Critical Insight: Do not use strong alkoxide bases (e.g., NaOMe) if you wish to preserve the Weinreb amide, as they can attack the carbonyl and cause premature esterification.

Application Protocol B: The "Safe" Weinreb Ketone Synthesis

Objective: Converting the amide to an aryl ketone (

Protocol: Low-Temperature Organolithium Addition

-

Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon.

-

Dissolution: Dissolve 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv) in anhydrous THF.

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

-

Reagent Addition: Slowly add the Organolithium reagent (R-Li, 1.05 equiv) down the side of the flask over 20 minutes.

-

Why? The Weinreb amide forms a stable 5-membered chelated intermediate with the Lithium, preventing the "second addition" that plagues ester reactions.

-

-

Stirring: Stir at -78°C for 1 hour. Do not warm up while the reagent is active.[2]

-

Quenching: Quench at -78°C with saturated

solution. -

Warming: Remove the cooling bath and allow to warm to RT.

-

Extraction: Extract with EtOAc. The intermediate collapses upon hydrolysis to release the ketone.[4]

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Complex Mixture / Tars | Nitro group attack | Ensure temp is strictly -78°C; switch to organozinc reagents. |

| Starting Material Recovery | Hydrolysis failure | Ensure acidic quench (dilute HCl) if product is stable to acid.[2] |

| Over-addition (Alcohol) | Temperature too high | The chelate breaks down above -20°C; keep cold until quench.[2] |

Application Protocol C: Synthesis of Benzimidazoles (Heterocyclization)

Objective: Utilizing the scaffold to build fused heterocycles, common in kinase inhibitors.

-

Step 1 (

): React substrate with a primary amine ( -

Step 2 (Reduction):

-

Step 3 (Cyclization):

Safety & Handling

-

Nitro Compounds: While this specific amide is generally stable, nitro-aromatics can be energetic.[1][2] Avoid heating crude residues to dryness above 100°C.[2]

-

Fluorine Waste: The

reaction generates fluoride ions ( -

Skin Sensitizer: Acyl-nitro compounds are potent sensitizers.[1][2] Double-glove (Nitrile) and work in a fume hood.[1][2]

References

-

Nahm, S.; Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[2] Link[2]

-

Bunnett, J. F. (1951).[2] "Mechanism of Nucleophilic Aromatic Substitution Reactions". Chemical Reviews, 49(2), 273–412.[2] Link

-

Roughley, S. D., & Jordan, A. M. (2011).[2] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates". Journal of Medicinal Chemistry, 54(10), 3451–3479.[2] Link[2]

-

Knochel, P., et al. (2004).[2] "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction". Angewandte Chemie International Edition, 43(25), 3333–3336.[2] (Reference for handling nitro-functionalized organometallics). Link[2]

Sources

- 1. 116332-54-8,4-fluoro-n-methoxy-n-methylbenzamide | Chiralblock [chiralblock.com]

- 2. 3-fluoro-4-methoxy-N-(4-methylphenyl)benzamide | C15H14FNO2 | CID 51194876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxy-4-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]

- 4. community.wvu.edu [community.wvu.edu]

Application Note: Chemoselective Reduction of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide to 3-Fluoro-N-methoxy-N-methyl-4-aminobenzamide

Abstract

This document provides a comprehensive guide for the chemoselective reduction of the nitro group in 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, a complex substrate featuring a Weinreb amide and a fluorine substituent. The successful synthesis of the corresponding aniline is critical in the development of various pharmaceutical intermediates.[1][2] This application note details several robust protocols, including catalytic hydrogenation, and metal-based reductions using iron and tin(II) chloride. It offers an in-depth analysis of the chemical principles, experimental procedures, safety considerations, and troubleshooting strategies. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform this transformation efficiently and safely.

Introduction: The Significance of Nitro Group Reduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly within the pharmaceutical industry.[3] Anilines are versatile precursors for a vast array of bioactive molecules. The specific target of this guide, 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, presents a unique challenge due to the presence of multiple functional groups. The Weinreb amide is a valuable functionality that allows for the controlled synthesis of ketones and aldehydes, while the fluoro substituent can influence the electronic properties and biological activity of the final compound.[4]

A successful reduction must be highly chemoselective, targeting the nitro group while preserving the Weinreb amide and the carbon-fluorine bond. This note explores various methodologies to achieve this selectivity, providing detailed protocols and a comparative analysis to aid in method selection.

Mechanistic Considerations and Challenges

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[3][5] The choice of reducing agent and reaction conditions is paramount to ensure the reaction proceeds to the desired aniline without over-reduction or undesired side reactions.

Key Challenges:

-

Chemoselectivity: The primary challenge is the selective reduction of the nitro group in the presence of the Weinreb amide. While generally stable, harsh reducing conditions can potentially cleave the N-O bond of the Weinreb amide.

-

Halogen Stability: The fluoro group is generally stable under many reducing conditions. However, some catalytic hydrogenation conditions, particularly with certain catalysts, can lead to hydrodehalogenation.[6]

-

Reaction Control: The reduction of nitroarenes is often highly exothermic, necessitating careful temperature control to prevent runaway reactions and the formation of undesired byproducts.[3][7]

Comparative Overview of Reduction Methodologies

Several methods are commonly employed for the reduction of aromatic nitro groups. The table below provides a summary of the most relevant techniques for the target transformation.

| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature | Pros | Cons |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Ethanol, Methanol, Ethyl Acetate | Room Temp. - 50°C | High yields, clean reaction, scalable.[1][8] | Potential for hydrodehalogenation, requires specialized high-pressure equipment, catalyst can be pyrophoric.[6][7][9] |

| Iron Reduction (Béchamp) | Fe powder, Acetic Acid or NH₄Cl | Ethanol/Water, Acetic Acid | Reflux | Cost-effective, high functional group tolerance, good for acid-sensitive substrates.[10][11][12] | Requires stoichiometric amounts of iron leading to significant waste, workup can be tedious.[13] |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Room Temp. - Reflux | Mild conditions, good chemoselectivity.[6][10][14] | Generates tin-based waste which requires careful disposal, can require acidic or basic workup.[14][15][16][17][18] |